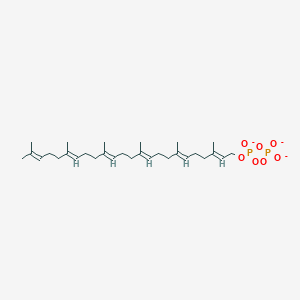

All-trans-hexaprenyl diphosphate(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

All-trans-hexaprenyl diphosphate(3-) is the trianion resulting from the removal of the three protons from the diphosphate group of all-trans-hexaprenyl diphosphate; major species at pH 7.3. It is a conjugate base of an all-trans-hexaprenyl diphosphate.

Applications De Recherche Scientifique

Biochemical Significance

1. Role in Metabolism:

All-trans-hexaprenyl diphosphate(3-) is primarily known for its role as a metabolite in Saccharomyces cerevisiae (baker's yeast). It is synthesized via the hexaprenyl diphosphate biosynthesis pathway, where multiple isopentenyl diphosphate units polymerize to form polyisoprenoids. This process is vital for the production of coenzyme Q (ubiquinone), which is essential for cellular respiration and energy production in eukaryotic cells .

2. Membrane Stabilization:

The compound functions as a membrane stabilizer, contributing to the structural integrity of cellular membranes. Its role as an energy source and storage compound further emphasizes its importance in cellular metabolism .

Industrial Applications

1. Surfactant and Emulsifier:

All-trans-hexaprenyl diphosphate(3-) has been identified as a potential surfactant and emulsifier in various industrial applications. Its unique chemical properties allow it to stabilize emulsions, which are crucial in food processing, cosmetics, and pharmaceuticals .

2. Research Tool:

Due to its specific role in yeast metabolism, all-trans-hexaprenyl diphosphate(3-) serves as a research tool for studying metabolic pathways related to polyisoprenoid synthesis. Its application in genetic studies can help elucidate the functions of related enzymes and metabolic processes .

Case Study 1: Metabolic Pathway Analysis

A study conducted on Saccharomyces cerevisiae highlighted the enzymatic pathways leading to the synthesis of all-trans-hexaprenyl diphosphate(3-). Researchers demonstrated how mutations in genes encoding for key enzymes affected the production levels of this compound, providing insights into its metabolic regulation and potential applications in biotechnology .

Case Study 2: Industrial Application Development

Research into the use of all-trans-hexaprenyl diphosphate(3-) as an emulsifier has shown promising results. In one study, formulations containing this compound exhibited improved stability and performance compared to traditional emulsifiers in cosmetic products. This finding suggests that all-trans-hexaprenyl diphosphate(3-) could be developed into a commercially viable emulsifying agent .

Propriétés

Formule moléculaire |

C30H49O7P2-3 |

|---|---|

Poids moléculaire |

583.7 g/mol |

Nom IUPAC |

[[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C30H52O7P2/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-36-39(34,35)37-38(31,32)33/h13,15,17,19,21,23H,8-12,14,16,18,20,22,24H2,1-7H3,(H,34,35)(H2,31,32,33)/p-3/b26-15+,27-17+,28-19+,29-21+,30-23+ |

Clé InChI |

NGFSMHKFTZROKJ-MMSZMYIBSA-K |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.